molecular formula C20H23N3O B2385845 4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile CAS No. 2379996-78-6

4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile

Cat. No. B2385845
CAS RN: 2379996-78-6
M. Wt: 321.424
InChI Key: OILDUBDRLMDLAE-UHFFFAOYSA-N
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Description

4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor and has shown promising results in treating various neurological disorders.

Mechanism of Action

The mechanism of action of 4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile involves its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its dysfunction has been linked to various neurological disorders. By blocking this receptor, this compound can modulate dopamine release and alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile has been found to have several biochemical and physiological effects. It selectively blocks the dopamine D3 receptor, which leads to a decrease in dopamine release in the brain. This compound has also been found to increase the activity of the dopamine D2 receptor, which is implicated in the treatment of Parkinson's disease. Additionally, this compound has been found to have a low affinity for other receptors, which reduces the risk of side effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile in lab experiments include its selective antagonism of the dopamine D3 receptor, its low affinity for other receptors, and its potential therapeutic applications. However, there are also limitations to its use. This compound is difficult to synthesize, and its effects may vary depending on the dosage and administration method.

Future Directions

There are several future directions for the study of 4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as depression and anxiety. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to determine the optimal dosage and administration method for this compound.

Synthesis Methods

The synthesis of 4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile involves several steps. First, 4-bromobenzonitrile is reacted with 1-(2-methylpyridin-4-yl)piperazine to produce 4-[(2-methylpyridin-4-yl)amino]benzonitrile. This intermediate is then reacted with 3-chloropropanal to produce 4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile.

Scientific Research Applications

4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. This compound has been found to selectively block the dopamine D3 receptor, which is implicated in these disorders.

properties

IUPAC Name

4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-16-11-20(8-9-22-16)24-15-19-3-2-10-23(14-19)13-18-6-4-17(12-21)5-7-18/h4-9,11,19H,2-3,10,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILDUBDRLMDLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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